molecular formula C7H7ClO2S B156824 Phenylmethanesulfonyl chloride CAS No. 1939-99-7

Phenylmethanesulfonyl chloride

Cat. No.: B156824
CAS No.: 1939-99-7
M. Wt: 190.65 g/mol
InChI Key: OAHKWDDSKCRNFE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Phenylmethanesulfonyl chloride, also known as PMSF, primarily targets serine proteases , including trypsin, chymotrypsin, thrombin, and papain . These proteases play crucial roles in various biological processes, including digestion, immune response, and blood clotting.

Mode of Action

PMSF is a protease inhibitor that reacts specifically with the active site serine residue in serine hydrolases This specificity is a result of the hyperactivity of that serine residue caused by the specific environmental conditions in the enzyme’s active site .

Pharmacokinetics

It is known that pmsf is effective in most protein solutions at a final concentration of 01 to 1 mM .

Action Environment

The action of PMSF can be influenced by various environmental factors. For instance, the effectiveness of PMSF can be affected by the pH and temperature of the solution, as well as the presence of other substances that may interact with PMSF or its target proteases. Furthermore, PMSF is known to be unstable in aqueous solutions and rapidly loses its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylmethanesulfonyl chloride can be synthesized via the oxidative chlorosulfonation of S-alkyl isothiourea salts using N-chlorosuccinimide as the oxidizing agent. The reaction is typically carried out in acetonitrile at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of phenylmethanesulfonic acid using thionyl chloride or sulfuryl chloride. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Phenylmethanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phenylmethanesulfonyl chloride is widely used in scientific research due to its reactivity and versatility:

Properties

IUPAC Name

phenylmethanesulfonyl chloride
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InChI

InChI=1S/C7H7ClO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OAHKWDDSKCRNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S
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DSSTOX Substance ID

DTXSID3062071
Record name Benzenemethanesulfonyl chloride
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Molecular Weight

190.65 g/mol
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Physical Description

Off-white crystalline solid; [Alfa Aesar MSDS]
Record name alpha-Toluenesulfonyl chloride
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CAS No.

1939-99-7
Record name Benzenemethanesulfonyl chloride
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Record name Phenylmethanesulfonyl chloride
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Record name Benzenemethanesulfonyl chloride
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Record name Toluene-α-sulphonyl chloride
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Record name BENZENEMETHANESULFONYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Phenylmethanesulfonyl chloride has the molecular formula C₇H₇ClO₂S and a molecular weight of 190.65 g/mol. While spectroscopic data isn't explicitly provided in the abstracts, it's a well-characterized compound. Common spectroscopic techniques for its characterization include nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.

A: this compound reacts with tertiary amines through a variety of pathways depending on the reaction conditions and the specific amine used. In some cases, it leads to the formation of sulfenes. For instance, with triethylamine in methylene chloride or ether, it primarily yields trans-stilbene and cis-diphenylethylene sulfone []. In cyclohexane, the same reactants predominantly form a mixture of cis- and trans-oxythiobenzoyl chlorides []. This highlights the influence of solvent on reaction outcomes.

A: Yes, this compound can be employed in the synthesis of C-glycosides. Specifically, its desulfitative Stille coupling with protected tinglycals provides precursors for benzyl C-glycosides []. This palladium-catalyzed cross-coupling reaction offers an effective route to access these valuable compounds.

A: Research indicates that phenylmethanesulfonyl fluoride, a closely related compound, acts as a potent inhibitor of penicillin amidase from Escherichia coli. It binds covalently to the enzyme in a 1:1 molar ratio []. this compound and other derivatives also demonstrate inhibitory effects on this enzyme, though weaker than the fluoride counterpart []. This suggests its potential use in investigating enzyme mechanisms and developing potential inhibitors.

ANone: The presence of the sulfonyl chloride group (-SO₂Cl) makes this compound electrophilic. This group readily undergoes nucleophilic attack, which explains its reactivity with nucleophiles like tertiary amines. Additionally, the benzyl group (C₆H₅CH₂-) can stabilize intermediates formed during reactions, influencing the reaction pathway.

A: Beyond C-glycoside synthesis, this compound participates in other palladium-catalyzed Stille cross-coupling reactions []. Notably, it reacts with aryl, heteroaryl, and alkenylstannanes in the presence of specific catalysts, leading to desulfitation and the formation of new C-C bonds []. This method expands the utility of this compound in synthetic organic chemistry.

A: Yes, this compound reacts with triphenylphosphine in the presence of triethylamine to produce benzyltriphenylphosphonium salts []. This reaction is significant as it represents an early example of a sulfene reacting with a trivalent phosphorus compound [].

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